4-(2,4-Dinitrophenylazo)phenol
Description
Contextualization within the Broader Field of Azo Dye Chemistry and Nitroaromatic Compounds
Azo dyes, characterized by the functional group -N=N-, represent the largest and most versatile class of organic colorants, accounting for a significant percentage of all organic dyes produced globally. ekb.egjchemrev.com Their importance stems from their straightforward synthesis, structural diversity, and strong light-absorbing properties. ekb.egjchemrev.com The color of azo dyes can be tuned across the entire visible spectrum by modifying the aromatic rings attached to the azo linkage. ekb.egjchemrev.com
Nitroaromatic compounds, on the other hand, are defined by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are known for their diverse applications, including in the synthesis of explosives, pharmaceuticals, and pesticides. nih.govarizona.edu The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and properties of the aromatic system.
4-(2,4-Dinitrophenylazo)phenol (B98584) is a unique molecule that incorporates the structural features of both these classes. The dinitrophenyl group provides the nitroaromatic character, while the azo linkage connected to a phenol (B47542) ring establishes it as a phenolic azo dye. This combination of functionalities gives rise to its distinct chemical behavior and a wide array of applications in scientific research.
Historical Perspective and Evolution of Research on Phenolic Azo Dyes
The history of azo dyes dates back to 1858 with the discovery of the diazotization reaction by Peter Griess. ekb.egnih.gov This reaction, which converts a primary aromatic amine into a diazonium salt, is the cornerstone of azo dye synthesis. britannica.com The subsequent coupling of these diazonium salts with phenols or anilines led to the development of a vast number of dyes. britannica.com The first commercial azo dye for wool, chrysoidine, was synthesized in this manner and has been in use since 1875. britannica.com
Phenolic azo dyes, specifically, have been a subject of interest due to the influence of the hydroxyl (-OH) group on their color and properties. The evolution of research in this area saw the development of "ingrain dyeing," where the dye is synthesized directly within the fabric, a process that led to the creation of "ice colours." britannica.com A significant advancement was the discovery of 2-hydroxy-3-naphthanilide's ability to form a water-soluble anion with an affinity for cotton, which was crucial for the development of ingrain dyes. britannica.com
Over the years, research has expanded from simple dyeing applications to exploring the more complex chemical and physical properties of phenolic azo dyes, including their use as indicators and in advanced materials.
Significance of this compound in Modern Chemical Science
The significance of this compound in contemporary chemical science is multifaceted. Its structure, featuring both electron-withdrawing nitro groups and an electron-donating hydroxyl group, creates a push-pull electronic system that is of great interest in the study of non-linear optical (NLO) materials. tandfonline.com This has led to investigations into its potential for applications in optical data storage and photorefractive technologies. tandfonline.com
Furthermore, its ability to act as a chromogenic reagent has made it valuable in analytical chemistry. It is used for the colorimetric detection of various ions and as a pH indicator. nih.govresearchgate.netchemimpex.com The complexation of "crowned" versions of this compound with alkali and alkaline earth metal ions has been explored for the determination of specific ions, such as lithium, in pharmaceutical preparations. nih.govcapes.gov.br
Overview of Key Research Domains and Methodological Approaches
The research involving this compound spans several key domains:
Synthesis and Characterization: A primary research focus is on the synthesis of this compound and its derivatives. The most common synthetic route involves the diazotization of 2,4-dinitroaniline (B165453) followed by coupling with phenol. tandfonline.com Characterization is typically performed using spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, as well as mass spectrometry. tandfonline.comfarmaciajournal.com
Analytical Chemistry: In this domain, the compound is utilized as a reagent for spectrophotometric analysis. nih.govresearchgate.net Methodological approaches include the development of colorimetric assays for the detection of metal ions and the study of its properties as a pH indicator. nih.govresearchgate.netchemimpex.com
Materials Science: Research in this area explores the incorporation of this compound and its derivatives into polymers and other materials to create functional systems. tandfonline.comchembk.com This includes the synthesis of azobenzene-containing methacrylate (B99206) monomers for potential use in non-linear optics and holographic data storage. tandfonline.com
Aims and Scope of the Academic Research Survey
This academic research survey aims to provide a focused and detailed overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and its applications within the defined domains of advanced chemical research. The article will present detailed research findings and utilize data tables to summarize key information, drawing from a diverse range of authoritative sources.
| Property | Value |
| Molecular Formula | C12H8N4O5 |
| Appearance | Red crystal or powder solid |
| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dichloromethane; insoluble in water. chembk.com |
| Research Domain | Key Applications and Methodologies |
| Analytical Chemistry | Colorimetric reagent for metal ion detection, pH indicator. nih.govresearchgate.netchemimpex.com Spectrophotometric analysis. nih.govresearchgate.net |
| Materials Science | Synthesis of non-linear optical (NLO) materials, development of photo-responsive polymers. tandfonline.com |
| Organic Synthesis | Intermediate in the synthesis of more complex azo compounds and functional materials. chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAYGJNMLDVSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040390, DTXSID80936414 | |
| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6690-51-3, 16081-15-5 | |
| Record name | 4-(2,4-Dinitrophenylazo)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinone 2,4-dinitrophenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16081-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Strategies and Reaction Mechanistic Investigations
Established Synthetic Pathways for the Preparation of 4-(2,4-Dinitrophenylazo)phenol (B98584)
The primary and most widely employed method for synthesizing this compound is the diazotization of a primary aromatic amine followed by an azo coupling reaction. researchwap.com
Diazotization-Coupling Reactions: Optimization of Reaction Conditions and Yields
The synthesis of this compound begins with the diazotization of 2,4-dinitroaniline (B165453). This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.comresearchgate.net The presence of strong electron-withdrawing nitro groups on the aniline (B41778) ring reduces the nucleophilicity of the amino group, making diazotization more challenging compared to unsubstituted aniline. lkouniv.ac.in Consequently, the reaction often requires more forcing conditions, such as the use of concentrated sulfuric acid, to generate the necessary 2,4-dinitrophenyldiazonium salt. google.com A critical parameter for this step is temperature; the reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition and explosive when dry. chemistrystudent.commdpi.com
The second stage is the azo coupling, where the electrophilic diazonium salt reacts with phenol (B47542). researchgate.net This reaction is a classic example of electrophilic aromatic substitution. quora.com The conditions for the coupling step are markedly different from diazotization. The reaction is carried out in a neutral to alkaline medium (pH 8-11). lkouniv.ac.in The alkaline conditions deprotonate phenol to form the much more reactive phenoxide ion, which has a higher electron density on the aromatic ring, facilitating the attack by the weakly electrophilic diazonium ion. lkouniv.ac.instackexchange.com
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key variables include pH, temperature, and reactant stoichiometry.
Table 1: Optimization of Reaction Conditions for Azo Coupling
| Parameter | Condition | Rationale | Potential Issues |
|---|---|---|---|
| pH | Mildly alkaline (8-11) | Increases the nucleophilicity of phenol by forming the phenoxide ion. lkouniv.ac.inbeilstein-journals.org | High alkalinity can cause decomposition of the diazonium salt. beilstein-journals.org |
| Temperature | Low (0-5 °C) | Maintains the stability of the diazonium salt. chemistrystudent.com | Higher temperatures lead to decomposition and formation of phenol byproducts. chemistrystudent.com |
| Stoichiometry | Near-equimolar | Ensures complete reaction of the limiting reagent. A slight excess of the coupling component (phenol) can be used. google.com | A large excess of either reactant can complicate purification. |
| Solvent | Aqueous medium | Standard for diazotization and coupling. google.com | The low solubility of starting materials like 2,4-dinitroaniline may require co-solvents or dispersing agents. |
Research has shown that for similar syntheses, adjusting these parameters can significantly impact the outcome. For instance, in the coupling of other nitroanilines, yields can be improved by carefully controlling the temperature during the metered addition of the diazo solution. google.com
Alternative Synthetic Routes and Methodological Innovations
While diazotization-coupling is the dominant method, other synthetic strategies for forming azo compounds exist, though they are less commonly applied for this specific molecule. These include:
Oxidative Coupling of Anilines: This involves the direct oxidation of aromatic amines to form azo compounds.
Condensation of Nitroso Compounds with Amines (Mills Reaction): This method involves reacting an aromatic nitroso compound with an aromatic amine.
Reduction of Nitroaromatics: In some cases, azo derivatives can be formed by the controlled reduction of nitroaromatic compounds in an alkaline medium.
More recent innovations focus on modular approaches, such as using click chemistry with arylazo-alkyne synthons to construct complex photoswitches, which could theoretically be adapted for synthesizing related azo structures. nih.gov Another approach involves the conversion of phenols to aryl halides, which can then undergo further coupling reactions, offering a different disconnection strategy. organic-chemistry.org
Exploration of Novel Catalytic Systems for Synthesis
To improve efficiency, yield, and environmental friendliness, research has focused on catalytic systems for azo dye synthesis. While the traditional synthesis of this compound is typically uncatalyzed, principles from related syntheses could be applied.
Solid Acid Catalysts: Heterogeneous catalysts like silica-supported acidic ionic liquids have been used for the diazotization of aromatic amines under solvent-free conditions. rsc.org These catalysts facilitate easy separation and can stabilize the diazonium salt intermediate at room temperature. rsc.org
Metal-Catalyzed Reactions: Various metal catalysts have been explored for alternative azo syntheses. Nickel-catalyzed Suzuki coupling of phenols offers an indirect route to C-C coupled products and demonstrates the activation of phenols for coupling reactions. mdpi.com Copper(II)-NHC complexes have been shown to catalyze the formation of phenols from arylboronic acids, a reaction that could potentially be reversed or adapted. mdpi.com
Electrochemical Methods: Electrooxidative cross-coupling presents a reagent-free and metal-free method for the C-H azolation of phenols, offering high regioselectivity and applicability to gram-scale synthesis. nih.gov
Mechanistic Elucidation of Formation Reactions
The synthesis of this compound proceeds via a well-established two-part mechanism.
Diazotization: The reaction begins with the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in the presence of a strong acid. The weakly nucleophilic nitrogen of the 2,4-dinitroaniline attacks the electrophilic nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the 2,4-dinitrophenyldiazonium ion. lkouniv.ac.in The presence of two strong electron-withdrawing nitro groups makes the initial amine less nucleophilic, thus requiring strong acidic conditions for the reaction to proceed effectively. lkouniv.ac.ingoogle.com
Azo Coupling: This step is an electrophilic aromatic substitution reaction. researchgate.netquora.com The 2,4-dinitrophenyldiazonium ion, although a relatively weak electrophile, is sufficiently reactive to attack the electron-rich ring of the phenoxide ion (formed under alkaline conditions). The attack occurs at the carbon atom, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The final step is the rapid loss of a proton from this intermediate to restore the aromaticity of the ring, yielding the final azo compound, this compound. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound exhibits high regioselectivity and defined stereochemistry.
Regioselectivity: The coupling of the diazonium ion with phenol occurs almost exclusively at the para-position relative to the hydroxyl group. quora.comorganic-chemistry.org The hydroxyl group is a powerful activating, ortho, para-directing group. While both the ortho and para positions are electronically activated, the electrophilic attack at the para position is sterically favored. If the para position is blocked, coupling will occur at an available ortho position, though often at a slower rate. organic-chemistry.orgwikipedia.org
Stereochemistry: The azo bond (–N=N–) can exist as two geometric isomers, (E) and (Z). The (E)-isomer, where the two aryl groups are on opposite sides of the azo bond, is significantly more stable due to reduced steric hindrance. Consequently, the (E)-isomer is the overwhelmingly predominant or exclusive product formed under standard synthetic conditions.
Green Chemistry Principles in Synthetic Design and Implementation
Traditional methods for azo dye synthesis often involve hazardous reagents and generate significant waste. Modern approaches seek to align the synthesis of compounds like this compound with the principles of green chemistry.
Safer Solvents and Reagents: A key focus is replacing hazardous solvents and strong mineral acids. Some methods have explored using water as the primary solvent, which is non-toxic and environmentally benign. uni-mainz.de Alternative nitration methods for producing dinitrophenol precursors have been developed using aqueous-alcoholic media, reducing the reliance on concentrated acids. sciencemadness.orgepa.gov
Solvent-Free and Solid-State Reactions: The development of solid-state synthesis, for example by grinding solid reactants, can eliminate the need for solvents altogether. tsijournals.com The use of solid-supported catalysts, such as acidic ionic liquids on magnetite nanoparticles, allows for solvent-free diazotization and easy catalyst recycling. rsc.org
Energy Efficiency: Microreactor technology offers a green approach by enabling continuous flow synthesis with precise control over reaction parameters like temperature and pH. This leads to rapid reaction times (minutes), high conversion rates, and reduced waste. beilstein-journals.org
Table 2: Green Chemistry Approaches in Azo Dye Synthesis
| Green Principle | Approach | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Microreactor Synthesis | Reduced solvent use, higher conversion, less byproduct formation. | beilstein-journals.org |
| Safer Solvents | Nitration in aqueous-ethanolic medium | Avoids use of large volumes of concentrated sulfuric or nitric acid. | sciencemadness.org |
| Catalysis | Heterogeneous solid acid catalysts | Reusable, easy to separate, enables solvent-free conditions. | rsc.org |
| Design for Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times from hours to minutes. | tsijournals.com |
By integrating these strategies, the synthesis of this compound and related azo dyes can be made more sustainable, efficient, and environmentally responsible.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for studying conjugated systems like 4-(2,4-Dinitrophenylazo)phenol (B98584). The presence of multiple chromophores and their interaction within the molecule gives rise to a characteristic absorption spectrum in the visible and ultraviolet regions. msu.edu
The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains several key chromophores—the dinitrophenyl ring, the azo (-N=N-) group, and the phenol (B47542) ring—which form an extended π-conjugated system.
The primary electronic transitions observed are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding molecular orbital. uzh.ch These transitions are usually intense. The lone pair of electrons on the phenolic oxygen and the nitrogen atoms of the azo group can also participate in n → π* transitions, although these are generally weaker. The extended conjugation between the two aromatic rings through the azo bridge significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift), thus imparting the characteristic color to the compound. vscht.cz For instance, in similar dinitrophenyl derivatives, the conjugation of an oxygen atom's electron pair with the benzene (B151609) ring system is known to cause a significant absorption band. researchgate.net The electron-withdrawing nature of the two nitro groups further influences the electronic distribution and the energy of the electronic transitions.
The electronic absorption spectrum of this compound is highly sensitive to its chemical environment, a phenomenon that provides a wealth of information about its molecular structure and properties.
Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents. d-nb.info The polarity of the solvent can affect the ground and excited states of the dye molecule to different extents. d-nb.info For this compound, changing the solvent is expected to alter the position of its λmax. Polar solvents may stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift in the absorption spectrum. Conversely, non-polar solvents may result in a blue shift. This behavior is valuable for creating solvent polarity scales and understanding solute-solvent interactions. sapub.org Some complex dyes can exhibit reverse solvatochromism, where increasing solvent polarity leads to a blue shift. rsc.org
pH-Dependent Spectral Behavior (Halochromism): The phenolic hydroxyl group (-OH) in this compound is acidic and can be deprotonated in basic solutions to form a phenolate (B1203915) ion (-O⁻). This change in ionization state dramatically alters the electronic properties of the molecule.
In acidic to neutral solution (pH < 7): The compound exists predominantly in its neutral, protonated form.
In alkaline solution (pH > 8): The hydroxyl group deprotonates to form the phenolate anion. This increases the electron-donating ability of the phenolic ring, enhances the internal charge-transfer character of the molecule, and extends the conjugation. This results in a significant bathochromic (red) shift, causing a distinct color change. researchgate.net
This pH-dependent behavior often leads to the presence of an isosbestic point in the overlaid UV-Vis spectra recorded at different pH values. lifescienceglobal.comsemanticscholar.org An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium (in this case, the protonated and deprotonated forms) is the same. semanticscholar.org The existence of a clear isosbestic point is strong evidence for a two-component equilibrium system. lifescienceglobal.comsemanticscholar.org
The table below illustrates the expected pH-dependent spectral shifts for this compound, based on data from analogous compounds like 2,4-dinitrophenol (B41442) and other azo dyes. researchgate.netlifescienceglobal.comsemanticscholar.org
| pH Condition | Dominant Species | Expected λmax Range | Observed Color |
|---|---|---|---|
| Acidic (e.g., pH ~3-4) | Neutral Phenol Form | ~350-380 nm | Yellow/Orange |
| Alkaline (e.g., pH ~10-12) | Anionic Phenolate Form | ~410-550 nm | Red/Violet |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. alevelchemistry.co.uk
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the unique elemental formula of a compound from its measured mass. While a low-resolution instrument might identify two different molecules as having the same nominal mass, HRMS can easily distinguish between them based on their exact masses, which differ due to the mass defects of their constituent atoms. alevelchemistry.co.uk
For this compound, the molecular formula is C₁₂H₈N₄O₅. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition with a high degree of confidence.
Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, an ion of a specific m/z (the precursor or parent ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product or daughter ions) are then analyzed by a second mass spectrometer. nationalmaglab.orguab.edu The resulting fragmentation pattern is like a fingerprint for the molecule, providing direct evidence for its structural connectivity.
For this compound ([C₁₂H₈N₄O₅]⁺˙), the fragmentation pattern would reveal characteristic cleavages. Key expected fragmentation pathways include:
Cleavage of the azo bond: This is a common fragmentation pathway for azo compounds and could lead to fragments corresponding to the dinitrophenyl and phenol portions of the molecule.
Loss of nitro groups: Sequential or simultaneous loss of NO₂ or NO groups from the dinitrophenyl ring.
Fragmentation of the aromatic rings: Cleavage within the phenyl or phenol rings, often involving the loss of small neutral molecules like CO or C₂H₂. docbrown.info
The table below outlines some plausible fragment ions that could be observed in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Expected Fragment m/z | Plausible Neutral Loss |
|---|---|---|---|---|
| 288.05 | [M - NO₂]⁺ | [C₁₂H₈N₃O₃]⁺ | 242.05 | NO₂ |
| 288.05 | [M - 2NO₂]⁺ | [C₁₂H₈N₂O]⁺ | 196.06 | 2 x NO₂ |
| 288.05 | Dinitrophenyl radical cation | [C₆H₃N₂O₄]⁺ | 167.01 | C₆H₅N₂O |
| 288.05 | Phenoxy radical cation | [C₆H₅O]⁺ | 93.03 | C₆H₃N₄O₄ |
In many practical scenarios, this compound may be part of a complex mixture, such as a synthetic reaction crude, an environmental sample, or a biological matrix. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for analyzing such samples. nih.gov
In an LC-MS system, the liquid chromatograph first separates the components of the mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov The separated components then elute from the chromatography column and are introduced directly into the ion source of the mass spectrometer. The MS then provides mass analysis and identification for each separated component. When combined with tandem MS (LC-MS/MS), this technique allows for both the separation and the confident structural identification of target compounds in highly complex mixtures. nih.gov For example, LC-MS/MS could be used to identify and quantify this compound and any related impurities or degradation products in a sample with high sensitivity and selectivity. scilit.netpreprints.org
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray diffraction data for the specific compound this compound (CAS No. 1081820-90-7) is not publicly available.
X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom.
This analysis provides critical information about the solid-state molecular architecture, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity.
Conformation: The three-dimensional shape adopted by the molecule in the solid state.
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern how the molecules pack together in the crystal.
While a Chinese journal article abstract mentions the molecular formula C12H8N4O5 along with a molecular weight of 288.22, a cell volume of 1192.6(4) ų, and a Z value of 4, the complete crystallographic data and the specific context are not provided, preventing a full analysis. 222.198.130 Other studies have reported the crystal structures of related azo dyes and dinitrophenol derivatives, but not of this compound itself.
Without access to the raw diffraction data or a full crystallographic information file (CIF), it is not possible to present a detailed account of the solid-state structure, including data tables on crystal parameters, bond lengths, or a discussion of the intermolecular packing for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the optimized molecular geometry and energetics of molecules like 4-(2,4-Dinitrophenylazo)phenol (B98584). DFT methods, such as those utilizing the B3LYP hybrid functional, can quantitatively reproduce the effects of intramolecular hydrogen bonding, which is a key feature in similar structures like 2,4-dinitrophenol (B41442). researchgate.net
Calculations are typically performed to determine the ground state electronic structure, which includes the distribution of electrons and the molecular orbital energies. The geometry of the molecule is optimized to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For instance, in related azo compounds, the N=N bond length calculated by DFT is around 1.262 Å, indicating significant double bond character. researchgate.net For phenolic compounds, DFT calculations using the B3LYP/6-311++G(2df,2p) level of theory have shown excellent agreement with experimental values for vibrational frequencies, even if they slightly overestimate bond lengths. ijaemr.com
The energetic properties, such as total energy and heat of formation, can also be computed, offering insights into the molecule's stability. Dissociated structures of similar molecules like phenol (B47542) on surfaces have been found to be energetically more favorable than nondissociated structures in DFT studies. aps.org
Table 1: Representative DFT-Calculated Geometrical Parameters for a Phenol-like Structure Based on data for phenol calculated at the B3LYP/6-311++G(2df,2p) level. ijaemr.com
| Parameter | Calculated Value |
|---|---|
| O-H Bond Length | 0.966 Å |
| C-O Bond Length | 1.373 Å |
| C-C Bond Length (Aromatic) | ~1.396 - 1.401 Å |
| H-O-C Bond Angle | 109.94° |
| C-C-O Bond Angle | 119.3° |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to study electronic configurations and reactivity. nih.govdominican.edu These calculations provide valuable information on ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and the HOMO-LUMO energy gap.
For substituted phenols, ab initio calculations (MP2/6-311+G(d,p)) have been used to investigate hydrogen-bond strengths, revealing that electron-withdrawing groups like the nitro group (NO₂) increase the acidity and hydrogen-bond donating capability of the phenolic proton. nih.gov The bond dissociation energy of the phenolic O-H bond, a key parameter for antioxidant activity, has been calculated to be between 80-89 kcal/mol using various DFT and ab initio methods, which is in good agreement with experimental data. dominican.edunist.gov Reactivity indices derived from these calculations help in predicting how the molecule will interact with other chemical species. For instance, the study of phenoxyl radicals using ab initio methods shows they are resonance-stabilized and resistant to oxidation. dominican.edu
Table 2: Representative Reactivity Indices for a Substituted Phenol Conceptual data based on typical findings for phenols with electron-withdrawing groups.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | ~ -7.0 to -8.0 | Energy of the outermost electron; relates to electron-donating ability. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | ~ -3.0 to -4.0 | Energy of the first available electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Ionization Potential | ~ 7.0 to 8.0 | Energy required to remove an electron. |
| Electron Affinity | ~ 3.0 to 4.0 | Energy released when an electron is added. |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Chemical Shifts: Theoretical methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. nih.gov For phenol, there are four distinct carbon environments due to molecular symmetry, which is reflected in its ¹³C NMR spectrum. docbrown.info The accuracy of predicted OH chemical shifts is highly dependent on accounting for solvent effects, as hydrogen bonding significantly influences the shift. nih.gov Machine learning models trained on large datasets are also emerging as highly accurate methods for predicting chemical shifts. nih.gov
Vibrational Frequencies: DFT calculations are highly effective for predicting vibrational (infrared and Raman) spectra. researchgate.net For related molecules like 2,4-dinitrophenol, DFT/B3LYP methods can quantitatively reproduce the effects of intramolecular hydrogen bonds on the vibrational spectra. researchgate.net Key vibrational modes for this compound would include the O-H stretch, asymmetric and symmetric stretches of the NO₂ groups, the N=N azo stretch, and various C-C and C-H vibrations of the phenyl rings. The calculated frequencies for the O-H stretching mode in similar phenolic compounds are often shifted compared to experimental values due to strong intermolecular hydrogen bonding in the solid state or solution. researchgate.net
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). rsc.org For azo dyes, the absorption maxima (λmax) are typically in the 300-400 nm range, corresponding to π→π* and n→π* electronic transitions. academie-sciences.fr The position of the λmax is sensitive to substituents on the phenyl rings and the solvent environment. Electron-withdrawing groups like the nitro groups in this compound are expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted azobenzene. academie-sciences.fr
Table 3: Predicted Spectroscopic Parameters for this compound Based on typical values from computational studies of 2,4-dinitrophenol and other azo dyes. researchgate.netdocbrown.infoacademie-sciences.fr
| Spectroscopic Parameter | Predicted Value/Range | Associated Functional Group/Transition |
|---|---|---|
| ¹³C NMR Chemical Shift (C-OH) | ~155 ppm | Carbon attached to the hydroxyl group |
| Vibrational Frequency (O-H stretch) | ~3300-3500 cm⁻¹ | Hydroxyl group (broad due to H-bonding) |
| Vibrational Frequency (NO₂ asym. stretch) | ~1530-1560 cm⁻¹ | Nitro groups |
| Vibrational Frequency (N=N stretch) | ~1400-1450 cm⁻¹ | Azo group |
| UV-Vis λmax | ~350-400 nm | π→π* transition of the azo chromophore |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. scribd.com The key sources of flexibility in this molecule are the rotation around the C-N and N-N single bonds of the azo linkage and the rotation of the hydroxyl and nitro groups. Conformational analysis helps identify the most stable conformers and the energy barriers between them. scribd.comethz.ch
By simulating the molecule's dynamics, researchers can understand its flexibility, which is often characterized by parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. mdpi.comnih.gov For this compound, simulations would likely reveal significant rotational freedom around the central azo bridge, leading to different relative orientations of the two aromatic rings.
The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. nih.gov Simulations can reveal the structure of the solvent shell around the solute and quantify the strength of solute-solvent interactions, particularly hydrogen bonding between the phenolic -OH group and protic solvents, or between the nitro groups and polar solvents.
The study of phenol in water, for example, shows that hydrogen bonding plays a critical role in its behavior. nih.gov MD simulations can calculate properties like the radial distribution function to describe the arrangement of solvent molecules around specific functional groups. Furthermore, the solvent-accessible surface area (SASA) can be monitored to understand how the molecule's conformation changes in response to its environment. nih.gov For this compound, simulations in different solvents would clarify how solvent polarity affects its conformational preferences and electronic properties, which is crucial for understanding its solvatochromic behavior (the change in color with solvent). academie-sciences.fr
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies areas of most positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential. nih.gov
For this compound, the MEP map would reveal distinct regions of high and low electrostatic potential, dictated by the arrangement of its functional groups. The electron-withdrawing nitro (NO₂) groups and the electron-donating hydroxyl (-OH) group create a significant charge polarization across the molecule.
Key Reactive Regions based on MEP:
Negative Potential (Nucleophilic Centers): The most negative potential regions are anticipated to be localized on the oxygen atoms of the two nitro groups and the oxygen atom of the phenolic hydroxyl group. These areas are rich in electron density and are the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net
Positive Potential (Electrophilic Centers): The most positive potential is expected to be found around the hydrogen atom of the phenolic hydroxyl group, making it the most likely site for deprotonation and a primary donor in hydrogen bond formation. The hydrogen atoms on the aromatic rings also exhibit a lesser degree of positive potential. nih.gov
The charge distribution analysis helps in understanding the molecule's intermolecular interaction patterns, which is critical for designing molecules with specific binding affinities. mdpi.com The clear separation of positive and negative potential zones in this compound indicates a high dipole moment and significant polar character.
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen atoms of Nitro (NO₂) Groups | Highly Negative | Favorable for electrophilic attack; Hydrogen bond acceptor |
| Oxygen atom of Hydroxyl (-OH) Group | Negative | Favorable for electrophilic attack; Hydrogen bond acceptor |
| Hydrogen atom of Hydroxyl (-OH) Group | Highly Positive | Favorable for nucleophilic attack; Hydrogen bond donor |
| Aromatic Rings | Intermediate to Slightly Negative | Can participate in π-π stacking interactions |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govmalayajournal.org
In the this compound molecule, the electronic character is defined by the push-pull system created by the electron-donating phenol ring and the electron-withdrawing dinitrophenyl ring, connected by the azo bridge.
HOMO: The HOMO is expected to be primarily localized on the electron-rich phenol moiety. The electron density from the hydroxyl group increases the energy of the HOMO, making it the principal site for electrophilic attack. researchgate.net
LUMO: Conversely, the LUMO is predicted to be concentrated on the electron-deficient 2,4-dinitrophenyl ring. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. science.gov
HOMO-LUMO Gap (ΔE): The push-pull nature of the substituents leads to a relatively small HOMO-LUMO gap. This small energy gap is responsible for the characteristic color of azo dyes and indicates that the molecule is chemically reactive. researchgate.net For comparison, computational studies on similar molecules like 4-nitrophenol (B140041) have shown a HOMO-LUMO gap of around 3.76 eV. researchgate.net The extended conjugation in this compound would likely result in an even smaller gap. A smaller energy gap facilitates electronic transitions, which is a key factor in the molecule's application as a dye. kg.ac.rs
| Parameter | Predicted Characteristic for this compound | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Molecule is a good electron donor |
| LUMO Energy | Relatively Low | Molecule is a good electron acceptor |
| HOMO Localization | Phenol Ring | Site of electrophilic attack |
| LUMO Localization | Dinitrophenyl Ring | Site of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity, lower kinetic stability, colored compound |
In Silico Design and Optimization of Analogues and Derivatives
In silico methods, utilizing computational power, offer an efficient approach to designing and optimizing novel molecules with desired properties, thereby accelerating research and reducing costs. bohrium.comnih.gov For this compound, these techniques can be employed to create analogues and derivatives with tailored electronic, optical, or biological properties. nih.govmdpi.com
The general workflow for designing derivatives involves several computational steps:
Scaffold Modification: The core structure of this compound serves as a scaffold. Modifications can be made by adding, removing, or substituting functional groups on either of the phenyl rings.
Property Calculation: For each new analogue, computational methods like Density Functional Theory (DFT) are used to calculate key properties, including the MEP and FMOs discussed previously, as well as other descriptors like dipole moment and polarizability. imist.ma
Virtual Screening and Docking: If the goal is to develop a derivative for a biological target (e.g., an enzyme inhibitor), molecular docking studies can be performed. This involves computationally predicting the binding affinity and mode of interaction between the designed derivatives and the target protein's active site. nih.govmdpi.com
For this compound, optimization strategies could focus on tuning the HOMO-LUMO gap to alter its color or on modifying its polarity to enhance solubility in specific solvents. For instance, adding further electron-donating groups (e.g., -OCH₃, -NH₂) to the phenol ring would raise the HOMO energy, likely causing a red-shift in its absorption spectrum. Conversely, adding more electron-withdrawing groups (e.g., -CN, -CF₃) to the dinitrophenyl ring would lower the LUMO energy, also affecting its optical properties. uninsubria.it
| Modification Strategy | Example Substituent | Predicted Effect on Properties | Potential Application |
|---|---|---|---|
| Add electron-donating group to phenol ring | -OCH₃ (Methoxy) | Raises HOMO energy, decreases HOMO-LUMO gap, increases electron-donating capacity | Tuning color (bathochromic shift), enhancing antioxidant properties |
| Add electron-withdrawing group to phenol ring | -Cl (Chloro) | Lowers HOMO energy, increases HOMO-LUMO gap | Tuning color (hypsochromic shift), increasing acidity |
| Add electron-withdrawing group to dinitrophenyl ring | -CF₃ (Trifluoromethyl) | Lowers LUMO energy, decreases HOMO-LUMO gap, increases electron-accepting capacity | Enhancing reactivity for sensing applications, modifying color |
| Replace -OH with -NH₂ | -NH₂ (Amino) | Stronger electron-donating group, raises HOMO energy more significantly | Major shift in optical and electronic properties |
Advanced Analytical Applications and Chemical Sensor Development
Chromatographic Methodologies for Advanced Separation and Quantification
Chromatographic techniques are paramount for the selective separation and precise quantification of 4-(2,4-Dinitrophenylazo)phenol (B98584) from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of azo dyes and related phenolic compounds. When coupled with Diode Array Detection (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying compounds with characteristic spectral profiles like this compound. The UV-visible spectrum of this compound is expected to show distinct peaks corresponding to its chromophoric groups. For instance, in the analysis of various phenolic compounds, detection wavelengths are often set around 280 nm and 360 nm to capture the absorbance of different structural motifs citrech.it.
For enhanced selectivity and structural confirmation, HPLC systems can be coupled with Mass Spectrometry (MS). This hyphenated technique, HPLC-MS, provides molecular weight and fragmentation data, enabling unambiguous identification. In the context of analyzing 2,4-dinitrophenol (B41442) and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS-MS) has been effectively used to determine the parent compound and its derivatives in biological fluids nih.gov. A similar approach would be highly effective for this compound, allowing for its sensitive detection and structural elucidation. The use of electrospray ionization (ESI) in either positive or negative mode would be a key parameter to optimize for the ionization of this specific molecule citrech.it.
A typical HPLC-DAD-MS method for the analysis of a compound like this compound would involve a reversed-phase column, such as a C18, with a gradient elution using a mixture of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol mdpi.comresearchgate.net.
Table 1: Illustrative HPLC-DAD-MS Parameters for Azo Dye Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 0.8 mL/min citrech.it |
| Injection Volume | 5 µL |
| DAD Wavelengths | 254 nm, 280 nm, 360 nm, 520 nm citrech.it |
| MS Ionization | Electrospray (ESI), Positive/Negative Mode |
| MS Mass Range | m/z 100-1000 |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. However, derivatization of the phenolic hydroxyl group can significantly enhance its volatility and improve its chromatographic behavior epa.gov.
A common derivatization strategy for phenols is silylation, for example, using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) to form a more volatile t-butyldimethylsilyl (TBDMS) ether researchgate.net. Another approach is methylation using reagents like diazomethane epa.gov. Following derivatization, the resulting compound can be analyzed by GC coupled with a flame ionization detector (FID) or, for greater sensitivity and selectivity, a mass spectrometer (MS) gnest.org. The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, confirming its identity.
The choice of the GC column is critical for achieving high-resolution separation. A fused-silica capillary column with a non-polar or medium-polarity stationary phase is typically employed for the analysis of derivatized phenols epa.gov.
Table 2: Representative GC-MS Conditions for Derivatized Phenol (B47542) Analysis
| Parameter | Value |
|---|---|
| Derivatizing Agent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) researchgate.net |
| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-550 |
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution shimadzu.com. This technique is particularly useful for the analysis of polymers and macromolecules researchgate.net. While not a primary method for the direct quantification of a small molecule like this compound, SE-HPLC could be employed in applications where this compound is part of a larger molecular assembly or polymeric structure. For instance, if this compound is used as a chromophoric tag for a polymer, SE-HPLC could be used to analyze the molecular weight distribution of the tagged polymer researchgate.net.
The principle of separation involves a column packed with porous material. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later shimadzu.com.
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique that is still widely used for the analysis of dyes and other organic compounds amazonaws.comamazonaws.com. For qualitative analysis, the retention factor (Rf) value of this compound on a specific stationary phase with a given mobile phase can be used for its initial identification.
To overcome the limitations of traditional TLC detection, modern approaches couple TLC with mass spectrometry. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly well-suited for the direct analysis of spots from a TLC plate amazonaws.comamazonaws.com. In this technique, a MALDI matrix is applied to the separated spot of interest on the TLC plate. The plate is then introduced into the mass spectrometer, and a laser is used to desorb and ionize the analyte, providing its molecular weight. This TLC-MALDI-MS approach combines the separation power of TLC with the high specificity and sensitivity of MS, making it a powerful tool for the rapid identification of compounds in complex mixtures nih.govfrontiersin.org. This technique has been successfully applied to the analysis of various low-molecular-weight compounds, including dyes and pharmaceuticals amazonaws.com.
Electrochemical Sensor Design and Performance Evaluation
The presence of electrochemically active nitro groups in the 2,4-dinitrophenyl moiety of this compound makes it an excellent candidate for detection using electrochemical methods. Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and in-situ measurements scispace.com.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques for studying the redox behavior of electroactive species and for their quantitative determination. The electrochemical reduction of the nitro groups in nitrophenols is a well-studied process that can be exploited for the detection of this compound nih.govnih.govresearchgate.net.
In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current is measured. For this compound, the reduction of the two nitro groups would be expected to produce distinct cathodic peaks in the voltammogram. The position of these peaks (potential) is characteristic of the molecule, while the height of the peaks (current) is proportional to its concentration.
Cyclic Voltammetry (CV) is often used to investigate the electrochemical behavior of a compound, such as the reversibility of its redox processes researchgate.net. By scanning the potential back and forth, both reduction and oxidation processes can be observed.
Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis cas.czresearchgate.netdoi.org. By applying small potential pulses on top of a linear potential ramp, the faradaic current is enhanced relative to the capacitive current, resulting in lower detection limits. DPV has been successfully used for the determination of various nitrophenols in environmental samples nih.govresearchgate.net.
The performance of an electrochemical sensor for this compound would depend on the material of the working electrode. Glassy carbon electrodes (GCE) are commonly used, and their surface can be modified with various nanomaterials, such as graphene or metal nanoparticles, to enhance sensitivity and selectivity rsc.orgresearchgate.net.
Table 3: Typical Parameters for DPV Determination of Nitrophenols
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) researchgate.net |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | Britton-Robinson buffer (pH 2.0) researchgate.net |
| Potential Window | +0.2 V to -1.0 V |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 20 mV/s |
The development of such electrochemical sensors would enable the rapid and sensitive detection of this compound in various applications.
Fabrication of Nanomaterial-Enhanced Electrochemical Sensors for Nitroaromatic Compounds
While the direct incorporation of this compound into the fabrication of nanomaterial-enhanced electrochemical sensors is not extensively documented in existing literature, the principles of sensor design for detecting related nitroaromatic compounds provide a framework for its potential application. Electrochemical sensors for nitroaromatic compounds, such as 4-nitrophenol (B140041) (4-NP) and 2,4-dinitrophenol (2,4-DNP), often utilize nanomaterials to enhance sensitivity and selectivity.
For instance, research has demonstrated the development of sensors using Ag-doped ZnO nanoflowers on a glassy carbon electrode (GCE) for the detection of 4-NP. nih.gov Similarly, nanocomposites of Pt nanoparticles embedded in a polypyrrole-carbon black/ZnO matrix have been employed for the fabrication of selective 4-NP sensors. mdpi.com Another approach involves the use of Fe3O4@Ag@Ni nanomaterials for the sensitive detection of 2,4-DNP. rsc.org These studies highlight a common strategy: modifying an electrode with nanomaterials that exhibit high surface area, excellent conductivity, and electrocatalytic activity towards the nitro group's reduction.
The potential role of this compound in this context could be as a modifying agent on the nanomaterial surface or as a component of a molecularly imprinted polymer (MIP). The phenolic group could facilitate immobilization onto metal oxide nanoparticles, while the dinitrophenyl group could serve as a recognition site for other nitroaromatic analytes through π-π stacking interactions. The azo linkage provides a conjugated system that can influence the electronic properties of the sensor.
Table 1: Examples of Nanomaterial-Enhanced Electrochemical Sensors for Nitroaromatic Compounds
| Electrode Modification | Target Analyte | Limit of Detection (LOD) |
| Ag-doped ZnO Nanoflowers/GCE | 4-Nitrophenol | 3 µM |
| Pt NPs-embedded PPy-CB@ZnO/GCE | 4-Nitrophenol | 1.25 µM |
| Reduced Graphene Oxide/Au NP/GCE | 4-Nitrophenol | 0.01 µM rsc.org |
| Fe3O4@Ag@Ni Nanomaterials/GCE | 2,4-Dinitrophenol | 5.4 pM rsc.org |
This table presents data for sensors designed to detect related nitroaromatic compounds, illustrating the current state of the technology.
Optical Sensing Strategies
The chromophoric and potentially fluorogenic nature of this compound makes it a candidate for optical sensing applications. Its distinct color and the potential for changes in its absorption or emission spectra upon interaction with analytes are key features for the development of fluorescence-based and colorimetric sensors.
The application of this compound as a primary fluorescent probe is not well-established. However, the dinitrophenyl moiety is a well-known fluorescence quencher. Therefore, it is more likely to function as a quencher in fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET) based probes. nih.gov In such a design, the this compound unit would be paired with a fluorophore. The quenching of the fluorophore's emission would be modulated by the presence of a target analyte that interacts with the probe, leading to a "turn-on" or "turn-off" fluorescent signal.
The quenching mechanism can be either static or dynamic. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. In dynamic quenching, the quencher collides with the fluorophore in its excited state. The presence of the nitro groups in this compound makes it a potent electron acceptor, suggesting that a PET mechanism is plausible, where an electron is transferred from the excited fluorophore to the dinitrophenyl group, resulting in fluorescence quenching.
Research on fluorescent probes for thiophenols has utilized the 2,4-dinitrobenzenesulfonyl group as a recognition site linked to a fluorophore. nih.gov The cleavage of the sulfonyl group by thiophenols leads to a change in the electronic properties of the fluorophore and a restoration of fluorescence. A similar strategy could be envisioned for derivatives of this compound.
Colorimetric sensing relies on a visible color change upon interaction with an analyte. Azo dyes, including this compound, are intensely colored compounds, making them suitable candidates for colorimetric sensors. The phenolic hydroxyl group can act as a proton donor and a binding site for metal ions. Deprotonation of the phenolic group or coordination with a metal ion can lead to a significant shift in the absorption spectrum, resulting in a visible color change.
This principle is utilized in the well-known 4-aminoantipyrine (B1666024) (4-AAP) method for the colorimetric determination of phenols. epa.govjuniperpublishers.com In this method, phenols react with 4-AAP in the presence of an oxidizing agent to form a colored dye. While this method detects phenols in general, a sensor based on this compound could be designed for the selective detection of specific analytes that interact with its unique structure. For example, an azo-phenol derivative has been developed as a colorimetric and fluorescent probe for copper ions and for pH sensing in aqueous solutions. rsc.org
The sensitivity of a colorimetric sensor based on this compound would depend on the molar absorptivity of the resulting complex and the magnitude of the spectral shift. For trace-level analysis, preconcentration techniques or the use of nanomaterials to amplify the colorimetric signal might be necessary.
Applications in Supramolecular Chemistry and Molecular Recognition
The structure of this compound, with its potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, makes it an interesting building block in supramolecular chemistry for the construction of host-guest systems and for studies in molecular recognition.
The concept of "crowned" azophenols involves the covalent attachment of a macrocyclic host molecule, such as a crown ether, to the azophenol structure. This creates a bifunctional molecule with a recognition site (the crown ether cavity) and a signaling unit (the azophenol). The binding of a guest ion or molecule within the crown ether cavity can induce a conformational change or an electronic perturbation in the azophenol moiety, leading to a change in its spectroscopic properties. This principle allows for the design of ion-selective sensors.
The "uncrowned" this compound can itself act as a guest molecule, forming inclusion complexes with various host molecules like cyclodextrins or calixarenes. The hydrophobic dinitrophenyl part of the molecule can be encapsulated within the cavity of a host, while the more polar phenolic group may remain outside, interacting with the solvent or the rim of the host. The formation of such host-guest complexes can alter the chemical and physical properties of the azophenol, which can be monitored by techniques such as NMR or UV-Vis spectroscopy.
Chiral recognition is a critical aspect of pharmaceutical and biological chemistry. While there is no specific research on the use of this compound for enantiomeric recognition, its structural features suggest potential in this area. To act as a chiral selector, the molecule would first need to be made chiral, for example, by introducing a chiral center in its structure or by forming a complex with a chiral auxiliary.
The dinitrophenyl group is known to participate in π-acid/π-base interactions, which are important for chiral recognition in Pirkle-type chiral stationary phases used in chromatography. A chiral derivative of this compound could potentially be used to create a chiral sensor or a chiral stationary phase for the separation of enantiomers. The different interactions of the two enantiomers of a chiral analyte with the chiral selector would lead to the formation of diastereomeric complexes with different stabilities, allowing for their discrimination. Techniques such as NMR spectroscopy, particularly 19F NMR if a fluorine-containing chiral derivatizing agent is used, can be powerful tools for studying these interactions and determining enantiomeric excess. nih.gov
Environmental Fate and Degradation Mechanisms
Abiotic Transformation Pathways
Abiotic degradation refers to the transformation of a compound through non-biological processes, primarily driven by physical and chemical factors in the environment such as light, oxidation, and water.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. For azo dyes, this is a significant environmental degradation pathway. While specific photolysis data for 4-(2,4-Dinitrophenylazo)phenol (B98584) is limited, its behavior can be inferred from studies on its constituent moieties, particularly 2,4-dinitrophenol (B41442) (2,4-DNP), and other azo dyes.
The direct photolysis of 2,4-DNP in aqueous solutions is generally slow. pnas.org Studies have shown that its phototransformation quantum yield—a measure of the efficiency with which light is used to cause a chemical reaction—is relatively low. For instance, one study reported a polychromatic quantum yield for 2,4-DNP photolysis in the 300-500 nm wavelength range to be (8.1 ± 0.4) x 10⁻⁵ for the undissociated phenol (B47542) form and (3.4 ± 0.2) x 10⁻⁵ for the phenolate (B1203915) form (at higher pH). nih.gov The rate of photolysis is significantly influenced by the surrounding medium; it is more than two orders of magnitude slower in water compared to organic solvents like octanol. pnas.org This suggests that in environmental compartments, the partitioning of this compound into organic matter could accelerate its photodegradation. pnas.orgnih.gov
The pH of the aqueous environment also plays a role. For 2,4-DNP, direct photolysis and reaction with hydroxyl radicals (•OH), a highly reactive species formed photochemically in natural waters, are competing degradation pathways. nih.gov At pH values below 4, the reaction with •OH radicals is the dominant degradation route, while at pH greater than 4, direct photolysis becomes equally important. nih.gov For the complete azo dye, light can stimulate the formation of electron-hole pairs, generating hydroxyl radicals that can mineralize or destroy the organic compound. frontiersin.org Azo dyes are known to have a high reaction rate with hydroxyl radicals. frontiersin.org
Table 1: Photolytic Degradation Parameters for 2,4-Dinitrophenol (a key structural component)
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Polychromatic Quantum Yield (Φ) | (8.1 ± 0.4) x 10⁻⁵ | Undissociated Phenol | nih.gov |
| Polychromatic Quantum Yield (Φ) | (3.4 ± 0.2) x 10⁻⁵ | Phenolate Form | nih.gov |
| Aqueous Photolysis Rate | Very slow (effective Φ ≈ 4 x 10⁻⁶) | Acidified Water | pnas.org |
| Organic Solvent Photolysis Rate | >100x faster than in water | 1-Octanol | pnas.org |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These methods are particularly effective for degrading recalcitrant compounds like azo dyes. nih.govbohrium.comresearchgate.net
The Fenton process (using ferrous ions, Fe²⁺, and hydrogen peroxide, H₂O₂) and photo-Fenton process (Fenton's reagent combined with UV light) are highly effective for the degradation of 2,4-DNP and by extension, this compound. tandfonline.comasianpubs.org Studies on 2,4-DNP show that Fenton's reagent can rapidly remove the compound from solution. tandfonline.comtandfonline.com The process involves the generation of highly non-selective hydroxyl radicals that attack the aromatic ring. During the degradation of 2,4-DNP, colored intermediates can be formed before eventual mineralization. tandfonline.comtandfonline.com The efficiency of the Fenton process is dependent on the concentrations of Fe²⁺ and H₂O₂. tandfonline.comasianpubs.org For instance, in one study, 100% disappearance of 2,4-DNP was achieved in 40 minutes using a photo-Fenton process, which also led to a 21% removal of Total Organic Carbon (TOC), indicating partial mineralization. asianpubs.org Combining hydrodynamic cavitation with the Fenton process has been shown to achieve complete degradation of 2,4-DNP. nih.gov
For azo dyes in general, AOPs work by attacking the chromophore, leading to decolorization. The hydroxyl radicals are likely to oxidize the –N=N– bond, rapidly forming aniline (B41778) and phenol intermediates, which are subsequently oxidized further. acs.org The degradation rate can be significantly influenced by pH, with acidic conditions (around pH 3) often being optimal for the classic Fenton reaction. acs.org
Table 2: Efficiency of Advanced Oxidation Processes on 2,4-Dinitrophenol
| Process | Key Finding | Optimal Conditions | Reference |
|---|---|---|---|
| Fenton Reagent | Rapid removal of DNP, with formation of colored intermediates and organic acids. | Dependent on Fe²⁺ and H₂O₂ dosage. | tandfonline.comtandfonline.com |
| Photo-Fenton | 100% degradation of 2,4-DNP in 40 min; 21% TOC removal. | 75 mg L⁻¹ H₂O₂, 75 mg L⁻¹ Fe²⁺ | asianpubs.org |
| Hydrodynamic Cavitation + Fenton | Complete degradation of 2,4-DNP. | pH 4, Temp 35°C | nih.gov |
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The stability of this compound towards hydrolysis is related to the stability of the azo linkage and the phenyl-oxygen bond of the phenol group. The azo bond itself is generally stable to hydrolysis under neutral environmental conditions but can be cleaved under strongly acidic or basic conditions, although this is less common than reductive or oxidative cleavage.
More relevant to this structure is the stability of the ester-like character that can be attributed to the linkage. Studies on phenol esters show that their hydrolytic stability is highly dependent on pH and the structure of the substituents. nih.govmdpi.comacs.org For instance, the hydrolysis of various phenol esters is subject to specific acid and base catalysis. mdpi.com The presence of electron-withdrawing groups, such as the nitro groups on the dinitrophenyl ring of the target compound, would typically make the azo group more susceptible to nucleophilic attack, but the primary mode of abiotic breakdown remains oxidative or photolytic rather than hydrolytic. Research on the hydrolysis of phenyl azo compounds in acidic media shows that the reaction does occur, proceeding through diprotonated species. cdnsciencepub.com However, these conditions are generally more extreme than those found in typical environmental settings. Therefore, under normal environmental pH ranges (pH 5-9), significant hydrolytic degradation of this compound is not expected to be a primary transformation pathway.
Biotic Degradation Studies
Biotic degradation, mediated by microorganisms, is a key process in the ultimate fate of many organic pollutants, including azo dyes.
The complete mineralization of azo dyes typically requires a combination of anaerobic and aerobic conditions. researchgate.netbioline.org.brwur.nl This is because the initial and crucial step in their biodegradation—the cleavage of the electron-deficient azo bond—occurs readily under anaerobic (anoxic) conditions. bioline.org.brwur.nl
Anaerobic Phase: In an environment lacking oxygen, microorganisms utilize the azo dye as an electron acceptor. This results in the reductive cleavage of the –N=N– bond. researchgate.netbioline.org.br For this compound, this initial step is expected to break the molecule into two separate aromatic amines: p-aminophenol and 2,4-dinitroaniline (B165453) . This reaction leads to the decolorization of the dye but produces aromatic amines, which can be colorless but are often more toxic and persistent than the parent dye. researchgate.net
Aerobic Phase: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. wur.nl However, these amines are susceptible to degradation by different microbial communities under aerobic conditions. researchgate.netbioline.org.brnih.gov In the presence of oxygen, microorganisms use enzymes like mono- and dioxygenases to hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. d-nb.info Therefore, a sequential anaerobic-aerobic treatment is considered one of the most effective and cost-efficient methods for the complete breakdown of azo dyes. bioline.org.brnih.govnih.gov
The biodegradation of this compound is mediated by specific enzyme systems capable of catalyzing the key transformation steps.
Enzyme Systems:
Azoreductases: These are the primary enzymes responsible for the initial decolorization step under anaerobic conditions. frontiersin.orgresearchgate.nettandfonline.com They catalyze the reductive cleavage of the azo linkage, using electron donors like NADH or NADPH. frontiersin.orgresearchgate.net Azoreductases can be found in a wide variety of anaerobic and facultative anaerobic bacteria. researchgate.netresearchgate.net
Laccases and Peroxidases: These are oxidative enzymes, often produced by fungi and some bacteria, that play a role in the aerobic degradation of the resulting aromatic amines. frontiersin.orgtandfonline.comresearchgate.netbiorxiv.org Laccases are multi-copper containing oxidases that can oxidize a broad range of phenolic and anilinic compounds, making them effective in degrading the metabolites of the initial azo reduction. frontiersin.orgbiorxiv.org Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, also use an oxidative mechanism to break down these aromatic structures. researchgate.net
Microbial Metabolites: The expected pathway for this compound would generate specific intermediate compounds.
Anaerobic Cleavage:
this compound → p-Aminophenol + 2,4-Dinitroaniline
Aerobic Degradation:
The resulting p-aminophenol and 2,4-dinitroaniline are then degraded aerobically. The degradation of phenols and anilines often proceeds through the formation of catechols (dihydroxybenzenes), which are then subject to ring fission by dioxygenase enzymes. researchgate.net For example, phenol can be hydroxylated to form catechol, which is then cleaved via either the ortho or meta pathway. researchgate.net The dinitroaniline moiety is more recalcitrant, but its degradation would involve the reduction of nitro groups to amino groups followed by deamination and ring cleavage.
Table 3: Key Enzymes and Metabolites in the Biodegradation of this compound
| Process/Phase | Key Enzymes | Expected Metabolites | Reference |
|---|---|---|---|
| Anaerobic Reductive Cleavage | Azoreductases | p-Aminophenol, 2,4-Dinitroaniline | frontiersin.orgresearchgate.netresearchgate.net |
| Aerobic Degradation | Laccases, Peroxidases, Monooxygenases, Dioxygenases | Catechols, Hydroquinones, subsequent ring-fission products (organic acids) | tandfonline.comresearchgate.netresearchgate.net |
Bioremediation Potential and Strategies
Bioremediation has emerged as a cost-effective and environmentally sound strategy for the treatment of water and soil contaminated with azo dyes like this compound. envirobiotechjournals.comtandfonline.com This approach harnesses the metabolic capabilities of various microorganisms to break down these complex molecules.
Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to not only decolorize azo dyes but, under specific conditions, completely mineralize them. envirobiotechjournals.com The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). actascientific.commdpi.com This process is typically carried out by enzymes called azoreductases and results in the formation of aromatic amines, which can be toxic. envirobiotechjournals.comactascientific.commdpi.com
A sequential anaerobic-aerobic bioreactor system is often considered the most effective approach for the complete removal of azo dyes and their byproducts. cdnsciencepub.com The initial anaerobic stage facilitates the reductive decolorization of the dye. cdnsciencepub.com The subsequent aerobic stage is crucial for the degradation of the aromatic amines produced during the first stage. mdpi.comcdnsciencepub.com
Microbial consortia, composed of multiple species of bacteria and fungi, often exhibit enhanced degradation capabilities compared to single-organism cultures. actascientific.com These consortia can combine the azo-reduction abilities of bacteria with the oxidative and ligninolytic potential of fungi, leading to more complete degradation. actascientific.com For instance, consortia containing Pseudomonas and Acinetobacter (bacteria) along with Trametes and Aspergillus (fungi) have proven effective in breaking down azo dyes. actascientific.com
Several key enzymes are involved in the bioremediation process. In addition to azoreductases, other enzymes such as laccases, lignin peroxidases, and manganese peroxidases play a significant role, particularly in fungal degradation. envirobiotechjournals.commdpi.com The induction of these enzymes can be influenced by various environmental factors and the presence of specific inducers. For example, one study showed that the presence of CaCl2 enhanced the decolorization of an azo dye by Bacillus sp. by inducing the activity of lignin peroxidase and laccase. researchgate.net
Table 1: Microorganisms and Enzymes in Azo Dye Bioremediation
| Microorganism Type | Key Genera | Key Enzymes | Degradation Role |
|---|---|---|---|
| Bacteria | Pseudomonas, Acinetobacter, Bacillus | Azoreductase, Monoamine oxidase | Reductive cleavage of azo bond, degradation of aromatic amines. actascientific.commdpi.com |
| Fungi | Trametes, Aspergillus, Penicillium | Laccase, Lignin Peroxidase, Manganese Peroxidase | Adsorption and enzymatic degradation of dyes and aromatic intermediates. envirobiotechjournals.comtandfonline.comlongdom.org |
| Algae | Various | Not specified | Biosorption and biodegradation. mdpi.com |
Environmental Persistence and Mobility Assessment
The persistence and mobility of this compound in the environment are influenced by its chemical properties and interactions with soil and water. Azo dyes, as a class, can be persistent pollutants. gazette.gc.cacanada.ca
The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impact. Some azo dyes have been identified as persistent, meaning they resist degradation and can remain in the environment for extended periods. gazette.gc.cacanada.ca The combination of persistence with mobility raises concerns about the potential for widespread contamination of water resources. diva-portal.org
Table 2: Environmental Properties Influencing Persistence and Mobility
| Property | This compound Component | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Azo disperse dyes generally have low solubility (<1 mg/L). gazette.gc.ca 2,4-Dinitrophenol is slightly soluble. nih.gov Phenol has a high solubility (87,000 mg/L). ccme.ca | Low solubility of the parent dye may lead to accumulation in sediment, while more soluble degradation products like phenol can be more mobile in water. |
| Soil Sorption (Koc) | Phenol has a low Koc. ccme.ca | The phenol component suggests high mobility in soil, especially in acidic conditions. ccme.ca |
| Degradation | Phenol can be biodegraded in soil and water. cdc.gov Azo bonds can be cleaved under anaerobic conditions. cdnsciencepub.com | Biodegradation is a key removal mechanism, but it can lead to the formation of potentially more mobile and toxic intermediates. |
Development of Analytical Methods for Environmental Monitoring of Degradation Products
Effective monitoring of the degradation of this compound and its byproducts is essential for assessing the efficacy of remediation strategies and understanding its environmental impact. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely established method for the quantification of azo dyes and their degradation products. fisaonline.de It is particularly useful for measuring low concentrations of these compounds in complex matrices like extracts from bacterial cultures or environmental samples. fisaonline.de
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and confirming the structures of metabolites formed during degradation. semanticscholar.orgnih.gov These techniques allow for the analysis of a wide range of compounds and can provide detailed information on the metabolic pathways. For example, LC-MS has been used to identify metabolites of Sudan dyes, which are structurally related to this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique, often used after a derivatization step to make the phenolic compounds more volatile. epa.govfreshdesk.com GC-MS has been successfully used to identify degradation products of various azo dyes, such as naphthalen-1-ol and 2-nitronaphthalene (B181648) from the degradation of Eriochrome black T. longdom.org However, some phenolic compounds, like 2,4-dinitrophenol, may not derivatize well with certain agents. epa.gov
Spectrophotometric methods, such as UV-Visible spectroscopy, can be used for monitoring the decolorization of the dye, providing a measure of the initial breakdown of the chromophore. researchgate.netlongdom.org Colorimetric methods, like the 4-aminoantipyrine (B1666024) (4-AAP) method, have been used for the determination of total phenols, but this method has limitations as it does not detect all substituted phenols. freshdesk.combiomedpharmajournal.org
The development of more sensitive and selective analytical methods, including biosensors and nano-detection technologies, is an active area of research aimed at improving the detection of azo dyes and their degradation products at very low concentrations in food and environmental samples. researchgate.net
Table 3: Analytical Methods for Monitoring Degradation Products
| Analytical Technique | Principle | Application | Advantages | Limitations |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of parent dye and degradation products. fisaonline.de | Good for quantitative analysis of low concentrations. fisaonline.de | May require reference standards for identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation followed by mass-based detection. | Identification and confirmation of unknown metabolites. semanticscholar.orgnih.gov | High sensitivity and specificity for structural elucidation. nih.gov | Can be complex and expensive. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile and semi-volatile degradation products, often after derivatization. longdom.orgepa.gov | Excellent for identifying a wide range of organic compounds. freshdesk.com | Derivatization may be required for non-volatile compounds; some phenols may not derivatize well. epa.gov |
| UV-Visible Spectroscopy | Measures light absorbance. | Monitoring dye decolorization. researchgate.netlongdom.org | Simple, rapid, and cost-effective for tracking color removal. | Provides limited structural information. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenol |
| Phenol |
| 4-Amino-3-(2-bromo-4,6-dinitro-phenylazo)-phenol |
| Acetic acid 2-(-acetoxy-ethylamino)-ethyl ester |
| Aniline |
| 1-amino-2-naphthol |
| 4-(phenyldiazenyl) aniline |
| 1-[(4-aminophenyl) diazenyl]-2-naphthol |
| Eicosenoic acid Sudan III |
| Benzidine |
| Naphthalen-1-ol |
| 2-Nitronaphthalene |
| 4-methylphenol |
| 2,4-dimethylphenol |
| 2,4-dichlorophenol |
| 2-chlorophenol |
| Pentachlorophenol |
| 2,6-dichloroquinone-4-chloroimide |
| 4-aminoantipyrine |
| Diazomethane |
| Pentafluorobenzyl bromide |
| Eriochrome black T |
| Sudan I |
| Sudan II |
| Sudan III |
| Sudan IV |
| Para Red |
| Solvent Yellow 77 |
| Disperse Yellow 3 |
| Direct Blue 14 |
| Disperse Orange 3 |
| Remazol Black-B |
| Acid Blue 113 |
| Congo red |
| Navy Blue 2GL |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Functional Materials Incorporating 4-(2,4-Dinitrophenylazo)phenol (B98584)
The incorporation of this compound into novel materials could unlock a range of advanced functionalities. Azo dyes, in general, are recognized for their potential in various applications due to their unique electronic and optical properties. canada.casciforum.netuminho.pt Future research is poised to explore the integration of this specific azo dye into polymers and composites, aiming to develop materials with tailored characteristics.
One promising avenue is the development of advanced chemosensors. Azo dyes are known to be effective as optical chemosensors for detecting metal ions and changes in pH, often with a visible color change. sciforum.netuminho.ptmdpi.comresearchgate.netnih.gov Research into rhodanine-based azo dyes has demonstrated their ability to interact with metal ions through heteroatoms, suggesting a similar potential for this compound-based sensors. mdpi.com The development of such sensors could have applications in environmental monitoring and biological systems. mdpi.comnih.gov
The table below outlines potential research directions for functional materials based on the properties of similar azo compounds.
| Functional Material Application | Potential Role of this compound | Research Focus |
| Optical Chemosensors | Active chromogenic component for detecting metal cations or pH changes. sciforum.netuminho.ptresearchgate.net | Synthesis of derivatives to enhance selectivity and sensitivity for specific analytes. sciforum.netmdpi.com |
| Nonlinear Optical (NLO) Materials | Incorporation into polymer matrices to create materials with high NLO susceptibility. | Investigation of the relationship between molecular structure and hyperpolarizability. |
| Data Storage | Use in photo-switchable materials for high-density optical data storage. | Exploration of the cis-trans photoisomerization properties of the azo bond. |
| Smart Textiles | Integration into fibers to create textiles that respond to environmental stimuli (e.g., pH, light). | Development of durable and reversible color-changing fabrics. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
For this compound and other azo dyes, ML models can be trained on existing data to predict a variety of endpoints. team-mastery.eu Quantitative Structure-Activity Relationship (QSAR) models, a type of predictive modeling, have been developed for azo dyes to estimate properties like carcinogenicity. nih.govdergi-fytronix.comtandfonline.com However, many existing models are not well-suited for the complexity of dye molecules, highlighting the need for new, more sophisticated QSAR models. canada.cateam-mastery.eu
Future research will likely focus on developing robust ML algorithms capable of handling the complex structures of azo dyes. team-mastery.eu These models could predict key properties relevant to the applications outlined in the previous section, such as the efficiency of photocatalytic degradation or the performance in electronic devices. rsc.orgtandfonline.com The integration of AI can enhance the accuracy of risk assessment and improve responsiveness to unforeseen chemical behaviors. mdpi.com
The following table details potential applications of AI and ML in the study of this compound.
| Predictive Modeling Application | AI/ML Technique | Objective |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) nih.govdergi-fytronix.com | To estimate physicochemical properties and toxicological endpoints of new derivatives. team-mastery.eu |
| Materials Design | Neural Networks, Decision Trees tandfonline.cominjmr.com | To predict the performance of the compound in functional materials, such as dye uptake in bioplastics. youtube.com |
| Reaction Optimization | Regression Analysis acs.org | To identify optimal conditions for synthesis and application, such as in photocatalysis. tandfonline.com |
| Risk Assessment | Predictive Analytics ijsat.orgresearchgate.net | To forecast potential environmental and health impacts based on molecular structure. mdpi.com |
Exploration in Advanced Catalysis and Photochemistry
The azo group in this compound makes it a candidate for research in advanced catalysis and photochemistry. The photocatalytic degradation of azo dyes is a significant area of research, primarily for environmental remediation. mdpi.comscilit.commdpi.com Studies have shown that catalysts like titanium dioxide (TiO2), often doped with other materials, can effectively degrade azo dyes under UV or visible light. mdpi.commdpi.combohrium.com The efficiency of this degradation can be influenced by factors such as pH and temperature. mdpi.commdpi.com
Beyond degradation, the photochemical properties of azo compounds are being explored for applications in photodynamic therapy (PDT). researchgate.netacs.orgnih.govnih.govrsc.org In PDT, a photosensitizer generates reactive oxygen species upon photo-illumination to destroy cancer cells. nih.govrsc.org Some azo-based photosensitizers can be selectively activated under the hypoxic conditions typical of solid tumors, minimizing damage to healthy tissue. researchgate.netacs.orgnih.gov The introduction of an azo moiety can hinder the process that generates singlet oxygen, but this effect can be reversed by the cleavage of the azo group in a hypoxic environment. researchgate.netacs.orgnih.gov
Future research could investigate the potential of this compound and its derivatives as photosensitizers or in other photochemical applications.
| Research Area | Application | Mechanism/Focus |
| Photocatalysis | Environmental Remediation | Degradation of the dye using semiconductor catalysts like TiO2 under light irradiation. mdpi.commdpi.combohrium.com |
| Photodynamic Therapy (PDT) | Cancer Treatment | Development of hypoxia-activated photosensitizers where the azo group is cleaved to initiate therapeutic action. researchgate.netacs.orgnih.gov |
| Photoelectrochemical Catalysis | Enantioselective Reactions | Combining photoredox catalysis with electrocatalysis to drive chemical transformations. frontiersin.org |
| Photochemical Synthesis | Natural Product Synthesis | Use in photochemical oxidative coupling of phenols. rsc.org |
Interdisciplinary Research with Materials Science and Nanotechnology for Enhanced Performance
The convergence of chemistry, materials science, and nanotechnology offers exciting possibilities for enhancing the performance of materials incorporating this compound. scienceopen.comunict.itscience-link.eu Nanotechnology allows for the engineering of materials at the nanoscale, leading to novel properties and functionalities. scienceopen.comjadavpuruniversity.in
A key area of interdisciplinary research is the development of advanced sensors using nanomaterials. For instance, carbon nanotubes and metal oxide nanoparticles have been used to modify electrodes for the electrochemical detection of azo dyes. mdpi.comacs.orgacs.org The high surface area and unique electronic properties of these nanomaterials can significantly improve sensor sensitivity and lower detection limits. mdpi.com Quantum dots (QDs) are another class of nanomaterials being explored for creating fluorescent biosensors for azo dyes. nih.gov
The integration of this compound with nanomaterials could also lead to the creation of hybrid materials with enhanced optical, electronic, or catalytic properties. scienceopen.com For example, functionalizing nanoparticles with azo dyes can create probes for sensing in biological environments. rsc.org This interdisciplinary approach is crucial for translating the fundamental properties of the molecule into practical, high-performance applications. researchgate.net
The table below highlights potential interdisciplinary research avenues.
| Interdisciplinary Field | Application | Research Focus |
| Nanomaterial-Based Sensors | Ultrasensitive Detection | Integrating the dye with carbon nanotubes, graphene, or metal nanoparticles to create electrochemical sensors. mdpi.comacs.org |
| Quantum Dot (QD) Probes | Biological Imaging and Sensing | Developing fluorescent nanobiosensors by combining the dye with QDs. nih.gov |
| Hybrid Nanomaterials | Advanced Prosthetics & Drug Delivery | Engineering nanocomposites that leverage the properties of both the dye and the nanomaterial for enhanced functionality. scienceopen.com |
| Computational Materials Science | Material Design | Using computational models to design and predict the properties of dye-nanomaterial hybrid systems. jadavpuruniversity.in |
Q & A
Basic: What are the key considerations for synthesizing 4-(2,4-Dinitrophenylazo)phenol, and how can purity be ensured?
Answer:
The synthesis typically involves diazo coupling between 2,4-dinitrophenylhydrazine and a phenolic compound under controlled conditions. Key steps include:
- Phlegmatization of 2,4-dinitrophenylhydrazine : Due to its explosive nature in dry form, maintain hydration (30% water) during storage and handling .
- Reaction optimization : Use glacial acetic acid as a catalyst and reflux in ethanol to promote coupling efficiency. Monitor pH to avoid premature decomposition of intermediates .
- Purification : Recrystallize the product from methanol or ethanol to remove unreacted starting materials. Confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are solubility challenges addressed?
Answer:
- IR Spectroscopy : Focus on peaks at 1600 cm⁻¹ (C=N azo stretch) and 1345–1365 cm⁻¹ (NO₂ symmetric/asymmetric stretches). For low solubility, use tetrachloroethylene as a solvent and acquire spectra at elevated temperatures (e.g., 100°C) .
- UV-Vis : Analyze λmax in the visible range (400–500 nm) to confirm π→π* transitions in the azo group. Use dimethyl sulfoxide (DMSO) for dissolution if aqueous solubility is limited .
- NMR : Limited utility due to paramagnetic effects from nitro groups; consider deuterated DMSO for ¹H and ¹³C NMR in highly diluted samples .
Advanced: How do substituents influence the tautomeric equilibrium between hydrazonic and quinonoid forms?
Answer:
The tautomeric preference is governed by electronic and steric effects:
- Electron-withdrawing groups (e.g., NO₂) stabilize the quinonoid form by delocalizing electrons. Computational studies (DFT) reveal that the dinitrophenyl group weakly stabilizes quinonoid structures compared to oxime derivatives .
- Experimental validation : Use variable-temperature IR and NMR to track tautomer ratios. For example, IR at 1745 cm⁻¹ (C=O in quinonoid form) vs. 1600 cm⁻¹ (C=N in hydrazonic form) .
Advanced: What mechanistic insights exist for reactions involving fluorination or acetoxylation of this compound?
Answer:
- Fluorination : Treat the azo acetate derivative (e.g., 1-acetoxy-1-(2,4-dinitrophenylazo)cyclohexane) with liquid hydrogen fluoride (HF) for 5 minutes. Monitor fluorination efficiency via ¹⁹F NMR or mass spectrometry .
- Acetoxylation : Use lead(IV) diacetate difluoride as an oxidizing agent. Reaction progress can be tracked by disappearance of the hydrazone peak (~1600 cm⁻¹) in IR .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Explosivity risk : Keep 2,4-dinitrophenylhydrazine (precursor) phlegmatized with 30% water. Avoid desiccation or friction during synthesis .
- Toxicity : Wear nitrile gloves and safety goggles. Use fume hoods to prevent inhalation of dust, which may cause respiratory irritation .
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can this compound be utilized as a derivatizing agent in analytical chemistry?
Answer:
- Carbonyl group detection : React with aldehydes/ketones to form colored hydrazones (λmax ~450 nm). Optimize reaction pH (2–3) and temperature (25–40°C) for rapid derivatization .
- Quantitative analysis : Use HPLC with UV detection. Calibrate against standards to correlate peak area with analyte concentration .
Advanced: What experimental design principles apply to studying its oxidative degradation?
Answer:
- Fenton’s reaction optimization : Use a central composite design to model variables (e.g., Fe²⁺, H₂O₂ concentrations, temperature). Measure degradation efficiency via LC-MS or total organic carbon (TOC) analysis .
- Photodegradation : Exclude UV light (λ >300 nm) and monitor byproduct formation (e.g., nitroso derivatives) using GC-MS .
Advanced: How does this compound interact with transition metals, and what applications arise?
Answer:
- Coordination chemistry : React with Cu²⁺ in alkaline conditions to form colored complexes (e.g., with sodium hydroxide and sodium sulfide). Characterize via UV-Vis and electron paramagnetic resonance (EPR) spectroscopy .
- Catalytic applications : Test metal complexes in oxidation reactions (e.g., Fenton-like systems) by monitoring substrate conversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
